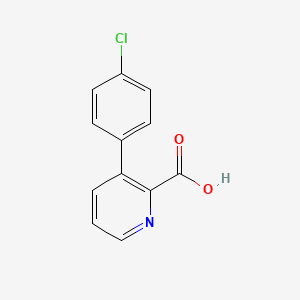

3-(4-Chlorophenyl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Application: Bacterial strains, such as Alcaligenes faecalis and Burkholderia phytofirmans, hydrolyze 3-(4-chlorophenyl) glutarimide (CGI) to produce ®-3-(4-chlorophenyl) glutaric acid monoamide (CGM) with high enantiomeric excess (e.e.). This class of hydrolase simplifies the production of specific chiral GABA analogs for drug therapeutics .

Gamma-Aminobutyric Acid (GABA) Analog Synthesis

Herbicidal Activity

Safety and Hazards

Future Directions

Picolinic acid and its derivatives have shown potential as antiviral agents. A study has shown that picolinic acid can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that 3-(4-Chlorophenyl)picolinic acid and similar compounds could have potential applications in the development of new antiviral drugs.

Mechanism of Action

Target of Action

The primary target of 3-(4-Chlorophenyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-(4-Chlorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

The compound plays a key role in zinc transport . It is a pyridine carboxylate metabolite of tryptophan and is produced in the body through the breakdown of tryptophan . The disruption of zinc binding in ZFPs affects the downstream processes involving these proteins .

Pharmacokinetics

It is known that the compound acts as an anti-infective and immunomodulator through its role in zinc transport .

Result of Action

The molecular and cellular effects of 3-(4-Chlorophenyl)picolinic acid’s action include its anti-viral activity . It has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Action Environment

It is known that the compound can be used as a potential lead structure in the discovery of novel synthetic auxin herbicides

properties

IUPAC Name |

3-(4-chlorophenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPRHKIAJXCOOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680763 |

Source

|

| Record name | 3-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1226215-87-7 |

Source

|

| Record name | 3-(4-Chlorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B582147.png)